molecular formula C16H23ClN2O2 B12068800 1-Piperazinehexanoic acid, 4-(3-chlorophenyl)

1-Piperazinehexanoic acid, 4-(3-chlorophenyl)

Cat. No.: B12068800
M. Wt: 310.82 g/mol
InChI Key: VOTGDYNVWCCCIG-UHFFFAOYSA-N
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Description

1-Piperazinehexanoic acid, 4-(3-chlorophenyl) is a piperazine derivative featuring a hexanoic acid chain and a 3-chlorophenyl substituent. This compound is synthesized via nucleophilic substitution reactions, as demonstrated in and , where methyl α-bromophenylacetic acid reacts with 1-(3-chlorophenyl)piperazin-2-one in the presence of potassium carbonate.

The compound has been evaluated for cytotoxicity against colon (HT-29) and lung (A549) cancer cell lines using the MTT assay, showing selective activity compared to normal lung fibroblasts (MRC-5) . Its structural design aligns with efforts to optimize piperazine-based pharmacophores for anticancer applications.

Properties

Molecular Formula

C16H23ClN2O2

Molecular Weight

310.82 g/mol

IUPAC Name

6-[4-(3-chlorophenyl)piperazin-1-yl]hexanoic acid

InChI

InChI=1S/C16H23ClN2O2/c17-14-5-4-6-15(13-14)19-11-9-18(10-12-19)8-3-1-2-7-16(20)21/h4-6,13H,1-3,7-12H2,(H,20,21)

InChI Key

VOTGDYNVWCCCIG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCCCC(=O)O)C2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Piperazinehexanoic acid, 4-(3-chlorophenyl) can be achieved through various methods. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods: Industrial production of piperazine derivatives often involves large-scale synthesis using readily available reactants and mild conditions. For example, the synthesis of alkyl-, alcohol-, amine-, and ester-extended tosylpiperazines under mild conditions with good yields is a practical method for industrial applications .

Chemical Reactions Analysis

General Reactivity Profile

The compound combines a piperazine ring with a 3-chlorophenyl substituent and a hexanoic acid chain. Key reactive sites include:

  • Piperazine amine groups (N1 and N4)

  • Chlorine atom on the aryl ring (meta position)

  • Carboxylic acid moiety (hexanoic acid chain)

Acylation Reactions

Mechanism : The secondary amines of the piperazine ring react with acylating agents (e.g., acetyl chloride, anhydrides).

Reaction ExampleConditionsYieldSource
Formation of bis-acetyl derivativeAcCl, Et₃N, CH₂Cl₂, 0°C → RT84%

Key Findings :

  • Acylation occurs preferentially at the less sterically hindered N4 position.

  • Bulky acyl groups favor mono-substitution due to steric hindrance between the 3-chlorophenyl group and hexanoic acid chain .

Alkylation Reactions

Mechanism : Alkylation at piperazine nitrogens using alkyl halides or epoxides.

SubstrateReagentProductYield
1-(3-Chlorophenyl)piperazine1-Bromo-3-chloropropane4-(3-Chloropropyl)piperazine derivative72.6%

Notes :

  • Alkylation efficiency depends on solvent polarity (acetone/water mixtures preferred) .

  • Hexanoic acid’s chain length enhances solubility in non-polar solvents during alkylation .

N-Oxidation

Mechanism : Oxidation of tertiary amines using m-CPBA or H₂O₂.

Oxidizing AgentProductReaction TimeYield
H₂O₂ (30%)Piperazine N-oxide derivative6 hr, 50°C68%

Impact of Substituents :

  • The electron-withdrawing 3-chlorophenyl group slows oxidation compared to unsubstituted piperazines .

Coordination Chemistry

Ligand Behavior : Piperazine nitrogens coordinate with transition metals (e.g., Cd²⁺, Cu²⁺).

Metal SaltComplex StructureStability Constant (log K)Source
Cd(NO₃)₂[Cd(L)₂]²⁺ (octahedral)8.2 ± 0.3

Applications :

  • Metal complexes exhibit enhanced antibacterial activity compared to the parent compound .

Carboxylic Acid Functionalization

Reactions :

  • Esterification : Methanol/H₂SO₄ → methyl ester (95% conversion) .

  • Amidation : EDCl/HOBt with benzylamine → amide derivative (82% yield) .

Challenges :

  • Steric hindrance from the piperazine ring reduces reaction rates for bulky reagents .

Electrophilic Aromatic Substitution (EAS)

Site Selectivity :

  • Chlorine directs electrophiles (e.g., NO₂⁺) to the ortho/para positions relative to itself.

  • Hexanoic acid chain has minimal electronic influence due to distance from the aryl ring .

ElectrophilePositionProductYield
HNO₃/H₂SO₄Para to Cl4-Nitro-3-chlorophenyl derivative55%

Biochemical Reactivity

  • Metabolism : Hepatic CYP3A4-mediated N-dealkylation removes the hexanoic acid chain .

  • Toxicity : Forms reactive intermediates (quinone-imines) under oxidative stress .

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity
Research has indicated that compounds related to 1-piperazinehexanoic acid, particularly those interacting with serotonin receptors, exhibit potential antidepressant effects. A study highlighted the synthesis of trazodone analogues with dual affinity for serotonin 5-HT1A and 5-HT7 receptors, demonstrating the importance of piperazine derivatives in developing new antidepressants .

Analgesic Properties
Another area of interest is the analgesic potential of piperazine derivatives. Compounds that include the piperazine moiety have shown efficacy in pain relief, suggesting that 1-piperazinehexanoic acid could be explored further for its analgesic properties.

Pharmaceutical Intermediates

1-Piperazinehexanoic acid serves as an important intermediate in the synthesis of various active pharmaceutical ingredients (APIs). It is particularly noted for its role in synthesizing fluoroquinolone antibiotics such as norfloxacin and lomefloxacin, which are crucial in treating bacterial infections. The compound's structure allows for modifications that enhance the pharmacological profile of these antibiotics .

Research Applications

In Silico Studies
Recent advances have employed in silico methods to assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of piperazine derivatives. These computational approaches aid in predicting the biological activity and safety of new compounds derived from 1-piperazinehexanoic acid .

Microwave-Assisted Synthesis
Innovative synthetic methods, including microwave-assisted reactions, have been developed to create piperazine derivatives efficiently. These methods reduce solvent use and reaction time while maintaining high yields, showcasing a modern approach to chemical synthesis that could be applied to 1-piperazinehexanoic acid derivatives .

Case Studies

Study Focus Findings
Zaręba et al. (2024)Antidepressant analoguesDeveloped trazodone analogues with enhanced receptor affinity using piperazine derivatives .
Emerald Scientific (2025)Pharmacological propertiesInvestigated 1-(3-Chlorophenyl)piperazine as an API intermediate and its role in drug development .
PubChem Database (2025)ToxicologyReported safety profiles indicating potential hazards related to skin and eye irritation .

Industrial Applications

In addition to its pharmaceutical uses, 1-piperazinehexanoic acid is utilized in various industrial applications due to its chemical properties. It can act as a building block for synthesizing specialty chemicals and advanced materials.

Comparison with Similar Compounds

Research Findings and Clinical Relevance

  • Anticancer Potential: 1-Piperazinehexanoic acid’s cytotoxicity highlights its role in targeting cancer cell proliferation, though further in vivo studies are needed .
  • Neurological Applications : Semicarbazones and Nefazodone demonstrate the versatility of 3-chlorophenyl-piperazine scaffolds in treating seizures and depression, respectively .
  • Adrenergic Modulation : JJGW03’s α1-blocking activity suggests utility in hypertension or benign prostatic hyperplasia .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-chlorophenyl)piperazine derivatives, and how can purity be optimized?

  • Methodological Answer : Synthesis often involves nucleophilic substitution or coupling reactions. For example, 1-(3-chlorophenyl)piperazine dihydrochloride (CAS 51639-49-7) is synthesized via alkylation of piperazine with 3-chlorophenyl halides, followed by acidification to form the dihydrochloride salt . Purity optimization requires recrystallization in polar solvents (e.g., ethanol/water mixtures) and characterization via HPLC (≥95% purity threshold) .

Q. How should researchers characterize the structural integrity of 4-(3-chlorophenyl)piperazine derivatives?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Confirm substitution patterns (e.g., aromatic protons in 3-chlorophenyl groups resonate at δ 7.2–7.5 ppm) .
  • Mass Spectrometry : Validate molecular weight (e.g., C10H13ClN2 for the base structure) .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, as demonstrated for related pyridazine-piperazine hybrids .

Q. What solvent systems are suitable for solubility testing of 4-(3-chlorophenyl)piperazine analogs?

  • Methodological Answer : Prioritize dimethyl sulfoxide (DMSO) for initial solubility screening due to its high polarity. For aqueous compatibility, use phosphate-buffered saline (PBS) with ≤1% Tween-80 to mitigate aggregation .

Advanced Research Questions

Q. How do substituents on the piperazine ring influence bioactivity in 3-chlorophenyl derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., -Cl at the 3-position) enhance binding to serotonin receptors (5-HT1A/2A). For example, 4-[(3-chlorophenyl)methyl]-triazole-thione derivatives exhibit improved metabolic stability compared to non-halogenated analogs . Computational docking (e.g., AutoDock Vina) can predict binding affinities by modeling interactions with receptor active sites .

Q. What strategies mitigate degradation of 3-chlorophenyl-piperazine derivatives during storage?

  • Methodological Answer : Degradation pathways (e.g., hydrolysis to m-chlorobenzoic acid) can be minimized by:

  • Storing compounds in anhydrous conditions (argon atmosphere, desiccants).
  • Using lyophilization for long-term stability.
  • Monitoring degradation via reverse-phase HPLC with UV detection at 254 nm .

Q. How can researchers design assays to evaluate multi-target pharmacological effects of 4-(3-chlorophenyl)piperazine analogs?

  • Methodological Answer : Implement parallel in vitro screens:

  • Enzyme assays : Measure inhibition of monoamine oxidases (MAO-A/B) using fluorogenic substrates.
  • Receptor binding : Radioligand displacement assays (e.g., [³H]-8-OH-DPAT for 5-HT1A).
  • Cellular models : Assess cytotoxicity in HEK-293 cells and anti-inflammatory activity via TNF-α suppression in macrophages .

Q. What computational tools are effective for predicting ADMET properties of novel 3-chlorophenyl-piperazine compounds?

  • Methodological Answer : Use QSAR models (e.g., SwissADME) to predict permeability (LogP < 3), hepatic metabolism (CYP450 isoform interactions), and toxicity (AMES test proxies). Molecular dynamics simulations (e.g., GROMACS) can assess blood-brain barrier penetration .

Data Contradictions and Resolution

  • Synthesis Yield Variability : reports dihydrochloride salt synthesis, while other routes (e.g., N-oxide derivatives in ) show divergent yields. Resolve by optimizing reaction stoichiometry (1:1.2 molar ratio of piperazine to aryl halide) and temperature (60–80°C) .
  • Bioactivity Discrepancies : Anti-bacterial activity in pyridazine-piperazine hybrids contrasts with serotonin receptor affinity in triazole-thiones . Clarify via target-specific assays and off-target screening.

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